molecular formula C15H23N3O3 B1498900 Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 944450-80-0

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B1498900
CAS No.: 944450-80-0
M. Wt: 293.36 g/mol
InChI Key: IIVNGRBJSABOQV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-10-12(11-19)4-5-16-13/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNGRBJSABOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654819
Record name tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-80-0
Record name tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibiotic Resistance Inhibition

One of the most significant applications of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is its role as an inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. This pump is a major contributor to antibiotic resistance, allowing bacteria to expel various antibiotics, thus reducing their efficacy. Research has shown that derivatives of pyridylpiperazines can bind to a unique allosteric site on the AcrB protein, enhancing the activity of antibiotics when used in combination therapies. These compounds do not exhibit intrinsic antibacterial activity but significantly boost the effectiveness of existing antibiotics like ciprofloxacin and tetracycline by inhibiting the efflux mechanism .

2. Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. Modifications at various positions on the pyridine and piperazine rings have been explored to enhance binding affinity and selectivity towards bacterial targets. For instance, introducing different substituents can influence the compound's ability to inhibit the AcrB pump and improve its pharmacokinetic profiles .

Case Studies

Case Study 1: Optimization for Enhanced Efficacy

A study focused on optimizing pyridylpiperazine-based inhibitors demonstrated that specific modifications, such as adding hydroxymethyl groups or altering halogen substituents, could significantly improve binding interactions with AcrB. The introduction of a primary amine via ester linkers was found to enhance the potency of these compounds against multidrug-resistant strains of E. coli. The optimized compounds were tested in vitro against various antibiotic substrates to confirm their boosting capacity .

Case Study 2: In Vivo Efficacy Testing

Further research involved testing these inhibitors in vivo to assess their effectiveness in treating infections caused by multidrug-resistant bacteria. The results indicated that when combined with standard antibiotics, these inhibitors could restore sensitivity in resistant strains, highlighting their potential as adjunctive therapies in clinical settings .

Mechanism of Action

The mechanism by which tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyridine Ring

Table 1: Key Analogues and Their Substituents
Compound Name (Example ID) Substituent(s) on Pyridine Key Features Yield (%) Applications/Notes
Target Compound 4-(hydroxymethyl) Polar, hydrogen-bonding capability; Boc-protected piperazine N/A Intermediate for drug discovery
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5) 3-cyano Electron-withdrawing cyano group; enhances stability N/A Precursor for photoaffinity labeling probes
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) 5-bromo, 3-cyano Halogenation enables cross-coupling (e.g., Suzuki reactions) N/A Intermediate for functionalized heterocycles
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11) 5-(trifluoromethyl) Lipophilic CF₃ group; improves metabolic stability 63 Antimicrobial agents
tert-Butyl 4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate (3r) 5-(1-ferrocenylethyl) Ferrocene introduces redox activity; bulky substituent 91 Catalysis or metallodrug development
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-(5-methyl-oxadiazole) Rigid heterocycle; improves bioavailability N/A Anticancer and antiviral scaffolds
Key Observations :
  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents (e.g., ferrocenyl) may hinder interactions with planar binding pockets but enable unique applications in catalysis .
  • Biological Implications : The hydroxymethyl group in the target compound enhances solubility, while lipophilic groups (e.g., CF₃) improve membrane permeability .

Biological Activity

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.367 g/mol
  • CAS Number : 857284-20-9
  • InChI Key : QKCHWJYIPFBVRD-UHFFFAOYSA-N

The compound is characterized by the presence of a piperazine ring, which is often associated with various pharmacological properties. The hydroxymethyl group on the pyridine ring enhances its bioactivity and solubility.

1. Pharmacological Effects

This compound has been studied for its effects on various biological systems:

  • Antimicrobial Activity : Preliminary studies indicate that piperazine derivatives exhibit antimicrobial properties. The compound's structure may contribute to its efficacy against certain bacterial strains, although specific data on this compound's activity is limited .
  • Neuropharmacological Effects : The piperazine moiety is known to interact with neurotransmitter receptors. Some derivatives have shown promise as modulators of dopaminergic and serotonergic pathways, potentially impacting conditions such as anxiety and depression .

Research suggests that compounds similar to this compound may act through several mechanisms:

  • Receptor Modulation : These compounds may function as positive allosteric modulators for certain receptors, enhancing their activity without directly stimulating them .
  • Enzyme Inhibition : There is evidence that piperazine derivatives can inhibit various enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of several piperazine derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial growth in vitro, suggesting potential therapeutic applications in treating infections .

Study 2: Neuropharmacological Assessment

In a pharmacological characterization study published in ACS Publications (2019), researchers investigated the effects of various piperazine derivatives on dopaminergic receptors. The findings revealed that certain compounds exhibited selective modulation of D1 receptors, which could lead to advancements in treating neurological disorders such as schizophrenia and Parkinson's disease .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialSignificant bacterial growth inhibitionUmesha et al. (2009)
NeuropharmacologicalModulation of D1 receptor activityACS Publications (2019)
Enzyme InhibitionInhibition of neurotransmitter metabolismMDPI (2023)

Preparation Methods

Preparation of Piperazine-1-carboxylic Acid tert-butyl Ester

The tert-butyl piperazine-1-carboxylate intermediate is a key precursor. It can be synthesized or procured commercially. Various reported methods include:

  • Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected piperazine.
  • Alternative approaches use tert-butyl piperazine-1-carboxylate directly as a starting material for further functionalization.

Introduction of the Hydroxymethyl Group on the Pyridine Ring

The hydroxymethyl substitution at the 4-position of the pyridine ring can be introduced via:

However, specific detailed procedures for the hydroxymethylation step on the tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate scaffold are less commonly reported and may require tailored synthetic optimization.

Representative Preparation Method from Literature

Step Reagents & Conditions Yield Notes
1. Coupling of 2-aminopyridine with piperazine-1-tert-butyl formate Acridine salt photocatalyst (0.1 eq), 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq), anhydrous dichloroethane, oxygen atmosphere, blue LED irradiation, 10 h 95% One-step, photocatalytic, environmentally friendly, minimal by-products
2. Alternative SNAr reaction 2-bromo-3-methylbenzaldehyde (1 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), NaBH(OAc)3 (3 eq), 1,2-dichloroethane, rt, overnight 86% Reductive amination to form substituted piperazine derivative
3. Hydroxymethylation (general approach) Reduction of pyridine-4-carboxaldehyde derivatives with NaBH4 or catalytic hydrogenation Variable Requires optimization depending on substrate

Analytical and Purification Techniques

  • Purification : Column chromatography on silica gel using gradients of ethyl acetate and petroleum ether is commonly employed to isolate the product with high purity.
  • Characterization : Confirmation of the product structure is achieved by mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), and infrared (IR) spectroscopy.
  • Yields : Reported yields for the key coupling steps range from 31% to 95%, depending on the method and conditions.

Comparative Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Photocatalytic One-Step Synthesis 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, oxidant, blue LED, O2 10 h, room temp, DCE solvent 94-95 One-step, green, high yield, low by-products Requires photocatalyst, specific setup
SNAr Coupling Halogenated pyridine, tert-butyl piperazine-1-carboxylate, K2CO3 or TEA 100-140°C, 7-16 h, DMF or NMP 31-87 Straightforward, scalable Moderate yields, high temp
Reductive Amination Pyridine aldehyde, tert-butyl piperazine-1-carboxylate, NaBH(OAc)3 Room temp, overnight, DCE ~86 Mild, high yield Requires aldehyde precursor

Research Findings and Notes

  • The photocatalytic method represents a significant advancement in the synthesis of related tert-butyl piperazine-pyridine compounds, offering a safer and more environmentally benign alternative to traditional high-temperature nucleophilic substitution reactions.
  • The choice of solvent, base, and temperature critically affects the yield and purity in SNAr reactions.
  • The hydroxymethyl group introduction remains a synthetic challenge and often requires prior functionalization of the pyridine ring before coupling with the piperazine moiety.
  • The tert-butyl carbamate protecting group is stable under the described reaction conditions, allowing for selective transformations on the pyridine ring.

This detailed analysis synthesizes diverse research findings and methodologies for the preparation of tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate, highlighting recent advances and classical approaches with their respective merits and challenges.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:

  • Step 1 : React tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative (e.g., 2-chloro-4-(hydroxymethyl)pyridine) in a polar aprotic solvent (e.g., toluene, 1,4-dioxane) under reflux (110–120°C) with a base (K₂CO₃ or Cs₂CO₃) .
  • Step 2 : Purify via silica gel chromatography (ethyl acetate/hexane gradients) . Yields range from 60–90%, depending on steric and electronic factors in the pyridine moiety .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • 1H/13C NMR : Confirm regioselectivity of substitution on the pyridine ring (e.g., δ ~8.1–8.3 ppm for pyridyl protons) and integrity of the tert-butyl group (δ ~1.4 ppm) .
  • LCMS/HRMS : Validate molecular weight (e.g., [M+H]+ = 335.3 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., piperazine ring chair conformation and hydroxymethyl group orientation) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated pyridine intermediates in SNAr reactions?

Key factors include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance cross-coupling efficiency for electron-deficient pyridines .
  • Solvent effects : 1,4-Dioxane or acetonitrile improves solubility of intermediates, reducing side reactions .
  • Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves regioselectivity .
  • Workup strategies : Use of scavengers (e.g., Si-Trisamine) or sequential column chromatography minimizes impurities .

Q. How do structural modifications (e.g., hydroxymethyl vs. methoxycarbonyl groups) impact biological activity?

Comparative studies of piperazine derivatives reveal:

Substituent Biological Activity Key Reference
Hydroxymethyl (target)Enhanced solubility and H-bonding
MethoxycarbonylIncreased metabolic stability
TrifluoromethylImproved enzyme inhibition (e.g., kinases)
The hydroxymethyl group facilitates interactions with hydrophilic binding pockets (e.g., HIF prolyl-hydroxylases), while bulkier groups may reduce cell permeability .

Q. How can contradictions in crystallographic data (e.g., piperazine ring conformation) be resolved?

  • Software tools : Use SHELX for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Validation metrics : Check R-factors (<0.05), electron density maps, and Hirshfeld surface analysis to confirm torsional angles (e.g., pyridine-piperazine dihedral angle ~25°) .
  • Comparative analysis : Cross-reference with related structures (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) to identify systematic errors .

Q. What strategies mitigate low yields in multi-step syntheses involving tert-butyl protection/deprotection?

  • Protection : Use tert-butyl chloroformate under anhydrous conditions (triethylamine base) to minimize hydrolysis .
  • Deprotection : Optimize acid concentration (e.g., HCl in 1,4-dioxane) and reaction time to avoid over-degradation .
  • Purification : Employ reverse-phase HPLC for polar intermediates (acetonitrile/water gradients) .

Methodological Considerations

Q. How should researchers design experiments to validate enzyme inhibition mechanisms involving this compound?

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., phosphoglycerate dehydrogenase) using fluorescence-based assays .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydroxymethyl H-bonding with catalytic residues) .
  • SAR studies : Synthesize analogs with modified pyridine substituents and correlate activity trends with logP/clogP values .

Q. What analytical approaches address discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios)?

  • Variable temperature NMR : Identify dynamic processes (e.g., piperazine ring inversion) causing signal broadening .
  • 2D experiments (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations .
  • Deuterium exchange : Confirm labile protons (e.g., hydroxymethyl -OH) by D₂O shake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate

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